Cas no 2680857-24-1 (benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate)

benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate
- 2680857-24-1
- EN300-28287219
-
- インチ: 1S/C14H14N4O3/c19-13-16-11(10-6-7-10)15-12(17-13)18-14(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,15,16,17,18,19,20)
- InChIKey: RLBLFGRRBGWOKW-UHFFFAOYSA-N
- ほほえんだ: O=C1N=C(NC(=O)OCC2C=CC=CC=2)N=C(C2CC2)N1
計算された属性
- せいみつぶんしりょう: 286.10659032g/mol
- どういたいしつりょう: 286.10659032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 490
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 92.2Ų
benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28287219-0.05g |
benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate |
2680857-24-1 | 0.05g |
$1020.0 | 2023-09-08 | ||
Enamine | EN300-28287219-0.5g |
benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate |
2680857-24-1 | 0.5g |
$1165.0 | 2023-09-08 | ||
Enamine | EN300-28287219-1g |
benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate |
2680857-24-1 | 1g |
$1214.0 | 2023-09-08 | ||
Enamine | EN300-28287219-0.25g |
benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate |
2680857-24-1 | 0.25g |
$1117.0 | 2023-09-08 | ||
Enamine | EN300-28287219-2.5g |
benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate |
2680857-24-1 | 2.5g |
$2379.0 | 2023-09-08 | ||
Enamine | EN300-28287219-10.0g |
benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate |
2680857-24-1 | 10g |
$5221.0 | 2023-05-25 | ||
Enamine | EN300-28287219-5g |
benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate |
2680857-24-1 | 5g |
$3520.0 | 2023-09-08 | ||
Enamine | EN300-28287219-0.1g |
benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate |
2680857-24-1 | 0.1g |
$1068.0 | 2023-09-08 | ||
Enamine | EN300-28287219-5.0g |
benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate |
2680857-24-1 | 5g |
$3520.0 | 2023-05-25 | ||
Enamine | EN300-28287219-1.0g |
benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate |
2680857-24-1 | 1g |
$1214.0 | 2023-05-25 |
benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate 関連文献
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamateに関する追加情報
Recent Advances in the Study of Benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate (CAS: 2680857-24-1)
The compound benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate (CAS: 2680857-24-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazine core and functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound for drug development.
One of the key areas of research has been the optimization of the synthetic pathway for benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using a novel cyclopropanation strategy. The researchers highlighted the importance of the cyclopropyl group in enhancing the compound's stability and bioavailability, which are critical factors for its pharmaceutical applicability.
In terms of biological activity, preliminary in vitro studies have revealed that benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate exhibits potent inhibitory effects against certain enzymes involved in inflammatory pathways. Specifically, it has been shown to target cyclooxygenase-2 (COX-2) with a high degree of selectivity, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate. Further investigations are underway to elucidate its exact binding mechanism and to assess its efficacy in animal models.
Another promising avenue of research involves the compound's potential as an antimicrobial agent. A recent study in Antimicrobial Agents and Chemotherapy (2024) reported that benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate demonstrated significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of traditional beta-lactam antibiotics.
Despite these encouraging findings, challenges remain in the development of benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate as a therapeutic agent. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further structural modifications and pharmacokinetic studies. Current research efforts are focused on designing derivatives with improved pharmacological properties while retaining the core triazine scaffold responsible for its bioactivity.
In conclusion, benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate represents a promising scaffold for the development of novel therapeutic agents. Its diverse biological activities, coupled with recent advances in synthetic methodologies, make it a valuable subject of ongoing research in chemical biology and drug discovery. Future studies will likely explore its applications in other disease areas and investigate its potential in combination therapies.
2680857-24-1 (benzyl N-(4-cyclopropyl-6-hydroxy-1,3,5-triazin-2-yl)carbamate) 関連製品
- 1806726-13-5(4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)
- 2228473-12-7(1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)
- 1214375-61-7(2-(5-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile)
- 2649071-83-8(5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2418729-51-6((3-Ethynyl-5-iodo-2-methylphenyl)methanethiol)
- 2287342-32-7(4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole)
- 895488-04-7(2-(phenylsulfanyl)-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylacetamide)
- 1806955-55-4(2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide)
- 1879276-32-0(benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate)
- 1349699-98-4((R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride)




